molecular formula C21H24N6O B13875645 N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide

N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide

Cat. No.: B13875645
M. Wt: 376.5 g/mol
InChI Key: AOZKFNDDVCMTSW-UHFFFAOYSA-N
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Description

N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Coupling with benzamide: The final step involves coupling the aminophenyl-pyrazole intermediate with 4-(4-methylpiperazin-1-yl)benzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, microwave-assisted synthesis, or flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or nitric acid (HNO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using halogens (Cl2, Br2) or sulfonating agents (SO3, H2SO4).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide has been studied for various scientific research applications, including:

    Medicinal Chemistry: It has potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Biological Studies: The compound can be used to study the effects of pyrazole derivatives on cellular processes and pathways.

    Chemical Biology: It serves as a tool compound to investigate the role of specific proteins and enzymes in biological systems.

    Industrial Applications: The compound can be used in the development of new materials or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[4,3-b]pyridine derivatives: These compounds share a similar pyrazole core structure and have been studied for their pharmacological properties.

    Benzothiazole derivatives: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.

Uniqueness

N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound for various research applications.

Properties

Molecular Formula

C21H24N6O

Molecular Weight

376.5 g/mol

IUPAC Name

N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide

InChI

InChI=1S/C21H24N6O/c1-26-10-12-27(13-11-26)18-8-4-16(5-9-18)21(28)23-20-14-19(24-25-20)15-2-6-17(22)7-3-15/h2-9,14H,10-13,22H2,1H3,(H2,23,24,25,28)

InChI Key

AOZKFNDDVCMTSW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC=C(C=C4)N

Origin of Product

United States

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